(1R)-(-)-Camphorquinone
Overview
Description
Synthesis Analysis
The synthesis of camphorquinone from camphor involves an efficient approach through the continuous reaction of bromination and oxidation. The oxidation of 3-bromocamphor is catalyzed by Fe-porphyrins with air, utilizing metalloporphyrins as catalysts. This method represents a milder, greener alternative to traditional methods, highlighting the use of air as the oxidant in the process (Wang et al., 2013). Another study on the synthesis of camphorquinone derivatives, such as carboxylated camphorquinone (CQCOOH), introduces a new derivative with enhanced photoreactivity compared to traditional camphorquinone, emphasizing its potential in biomedical applications (Kamoun et al., 2016).
Molecular Structure Analysis
The molecular structure of camphorquinone derivatives has been characterized using various spectroscopic techniques, including NMR, FT-IR, mass spectroscopy, and UV-visible spectrophotometry. These techniques confirm the structural integrity and modifications of camphorquinone derivatives, crucial for their application in various fields (Kamoun et al., 2016).
Chemical Reactions and Properties
Camphorquinone undergoes various chemical reactions, including polymerization reactions when used as a photoinitiator in dental materials. Its reactivity under light exposure leads to the formation of radicals necessary for the polymerization of dental resins. The study of camphorquinone's reactivity and its role in initiating polymerization reactions is essential for optimizing dental materials' curing processes and properties.
Physical Properties Analysis
The physical properties of camphorquinone and its derivatives, such as solubility, photoreactivity, and color characteristics, are critical for their application in dental materials and other fields. For example, a novel camphorquinone derivative with an acylphosphine oxide group exhibits excellent photopolymerization reactivity, good color tone, and high mechanical strength of resin composites, indicating the importance of physical properties in material performance (Ikemura et al., 2010).
Scientific Research Applications
-
Therapeutic Applications of Macrophage Colony-Stimulating Factor-1 (CSF-1) and Antagonists of CSF-1 Receptor (CSF-1R) Signaling
- Application: CSF-1 signaling through its receptor (CSF-1R) promotes the differentiation of myeloid progenitors into heterogeneous populations of monocytes, macrophages, dendritic cells, and bone-resorbing osteoclasts . It regulates the migration, proliferation, function, and survival of macrophages .
- Method: Recombinant CSF-1, antibodies against the ligand and the receptor, and specific inhibitors of CSF-1R kinase activity have been each been tested in a range of animal models and in some cases, in patients .
- Results: CSF-1 promotes a resident-type macrophage phenotype. As a treatment, CSF-1 has therapeutic potential in tissue repair .
-
Inhibition of Colony Stimulating Factor-1 Receptor (CSF-1R) as a Potential Therapeutic Strategy for Neurodegenerative Diseases
- Application: CSF-1R is predominantly expressed on microglia and its expression is significantly increased in neurodegenerative diseases . CSF-1R inhibitors can have beneficial effects in preclinical neurodegenerative disease models .
- Method: More selective CSF-1R inhibitors including PLX5622 and GW2580 (PLX6134) have also been used to eliminate microglia and CSF-1-dependent macrophages in various research settings .
- Results: Research using CSF-1R inhibitors has now been extended into non-human primates and humans .
-
GIPR/GLP-1R Dual Agonist Therapies for Diabetes and Weight Loss
- Application: GIPR/GLP-1R co-agonist therapies have been developed for the treatment of diabetes and obesity . These therapies work by simultaneously activating the glucagon-like peptide-1 receptor (GLP-1R) and the glucose-dependent insulinotropic polypeptide receptor (GIPR), which can lead to improved glycemic control and weight loss .
- Method: The co-agonist therapies are typically administered as injectable drugs .
- Results: GIPR/GLP-1R co-agonist therapies have been shown to produce greater decreases in body weight and food intake, as well as improved glycemic and lipid outcomes, when compared with equal doses of either agonist alone .
-
Alloy Design Strategies and Future Trends in High-Entropy Alloys
- Application: High-entropy alloys (HEAs) are a new class of advanced materials that contain multiple principal elements, often five or more in equimolar or near-equimolar ratios . The high entropy of mixing in these alloys can lead to the stabilization of solid-solution phases over intermetallic compounds, especially at high temperatures .
- Method: The design of HEAs involves selecting the appropriate combination of elements and processing conditions to achieve the desired properties .
- Results: HEAs have been shown to exhibit a wide range of unique properties, including high strength, ductility, and resistance to wear and corrosion .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXSTWCDUXYEZ-LDWIPMOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-(-)-Camphorquinone | |
CAS RN |
10334-26-6, 10373-78-1 | |
Record name | (-)-Camphorquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10334-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Camphoroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010373781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dl-bornane-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R)-(-)-Camphorquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BORNANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAL3591W33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.